Delta-valerobetaine (VB) is a naturally occurring quaternary amine compound. [, ] It is classified as a betaine, a group of zwitterionic compounds characterized by a positively charged onium functional group that bears no hydrogen atom and that is not adjacent to an anion. [, ] In scientific research, VB has gained attention for its role as a gut microbial metabolite in mammals. [, ] VB has been detected in the ovaries of certain shellfish species, such as Callista brevishiphonata. []
Delta-Valerobetaine is synthesized in the intestines through microbial fermentation processes. Specific gut bacteria, including various strains of Lactobacillus and Escherichia coli, are known to produce this metabolite when they metabolize lysine. Its presence has been confirmed in the tissues and circulation of conventional mice but is absent in germ-free mice, indicating its dependence on gut microbiota for production .
Delta-Valerobetaine belongs to the class of compounds known as betaines, which are quaternary ammonium compounds. It is classified as a microbial metabolite and has been studied for its effects on metabolism and potential implications in health and disease.
The synthesis of delta-Valerobetaine can be achieved through microbial fermentation or chemical synthesis. In laboratory settings, it has been synthesized by reacting trimethylamine with 5-aminovaleric acid under specific conditions. The reaction typically involves:
The synthesis process often requires careful control of temperature and pH to optimize yield and purity. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize the final product.
Delta-Valerobetaine has the molecular formula , indicating it contains eight carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. Its structure features a trimethylammonium group attached to a five-carbon chain:
The compound exhibits characteristic peaks in mass spectrometry at an m/z ratio that corresponds with its molecular weight, confirming its identity during analytical assessments .
Delta-Valerobetaine participates in various biochemical reactions within the body, particularly those related to lipid metabolism. It acts as a precursor for trimethylamine N-oxide (TMAO), a compound associated with cardiovascular health risks.
The conversion of delta-Valerobetaine to TMAO involves enzymatic reactions facilitated by gut microbiota:
Delta-Valerobetaine influences metabolic pathways primarily through its effects on mitochondrial function and fatty acid oxidation:
Research indicates that higher levels of delta-Valerobetaine are associated with obesity and metabolic syndrome, particularly when individuals consume diets high in lysine or saturated fats .
Relevant analyses indicate that delta-Valerobetaine's stability and solubility are crucial for its biological functions and interactions within metabolic pathways .
Delta-Valerobetaine's role as a microbial metabolite makes it significant for research into gut microbiota's impact on human health:
δ-Valerobetaine (VB) was first identified as a microbiome-specific metabolite through comparative metabolomic profiling of germ-free (GF) and conventionalized (CV) mice. VB was consistently absent in GF mice but present in CV mice and their mitochondrial fractions, confirming its microbial origin [1] [3]. Ultra-high-resolution mass spectrometry (m/z 160.1332, elemental composition C₈H₁₈NO₂) and subsequent validation with synthetic standards confirmed VB’s structural identity, distinguishing it from similar molecules like propionylcholine and valine betaine [1]. VB production was demonstrated in ex vivo incubations of cecal contents from conventional mice and monocultures of diverse bacterial taxa (e.g., Lactobacilli, E. coli, Bifidobacterium longum), indicating widespread microbial synthesis capability [1]. VB’s tissue distribution showed millimolar concentrations in the cecum (320–560 μmol/kg), hepatic accumulation (75–190 μmol/kg), and systemic circulation (portal vein: 9–26 μM; peripheral plasma: 2–10 μM) [1] [4].
Table 1: Key Evidence for VB’s Microbial Origin
Experimental Model | VB Detection | Key Findings |
---|---|---|
Germ-free mice | Absent | Undetectable in tissues, mitochondria, and circulation |
Conventionalized mice (ex-GF) | Present | Appeared post-colonization; accumulated in liver mitochondria |
Bacterial monocultures | Present | Produced by diverse gram-positive and gram-negative species |
Antibiotic-treated conventional mice | Reduced (25%) | Circulating VB decreased, confirming microbiota-dependence |
Clinical studies reveal strong associations between VB levels and metabolic dysfunction:
Table 2: VB’s Clinical Associations in Human Metabolic Disorders
Disorder | VB Level Change | Correlated Parameters | Study Type |
---|---|---|---|
Obesity (BMI >30) | ↑ 40% | Visceral adipose mass, serum TNF-α | Human observational |
NAFLD | Significantly ↑ | Liver triglycerides, macrosteatosis | Human/murine models |
Pediatric obesity | Indirect association | Gut microbiota dysbiosis (e.g., low Akkermansia) | Cohort studies |
VB’s role in mitochondrial metabolism suggests an evolutionary adaptation for energy storage:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7